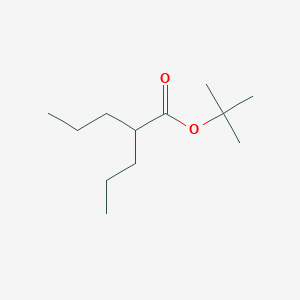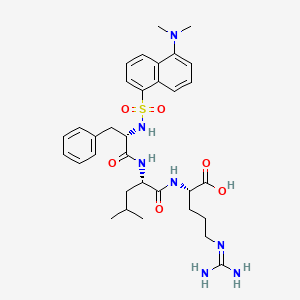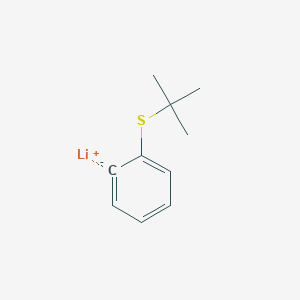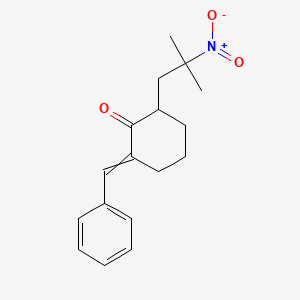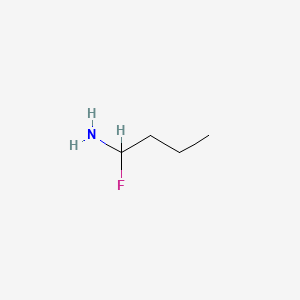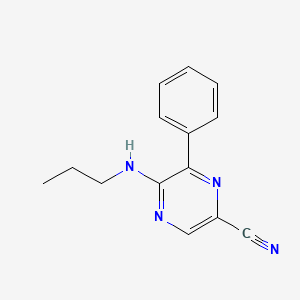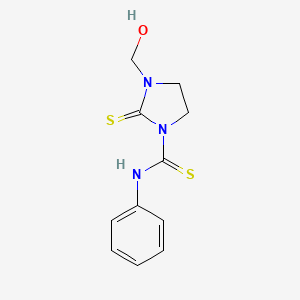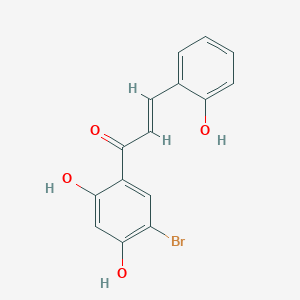
Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(o-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- is an organic compound with a complex structure that includes bromine, hydroxyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- typically involves multiple steps. One common method includes the bromination of a precursor compound followed by hydroxylation and phenylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and hydroxylating agents (e.g., H₂O₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylophenone: A simpler analog without the bromine and hydroxyl groups.
Bromoacetophenone: Contains a bromine atom but lacks the hydroxyl groups.
Hydroxyacetophenone: Contains hydroxyl groups but lacks the bromine atom.
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- is unique due to its combination of bromine, hydroxyl, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
78050-57-4 |
|---|---|
Formule moléculaire |
C15H11BrO4 |
Poids moléculaire |
335.15 g/mol |
Nom IUPAC |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO4/c16-11-7-10(14(19)8-15(11)20)13(18)6-5-9-3-1-2-4-12(9)17/h1-8,17,19-20H/b6-5+ |
Clé InChI |
FEERWDUOJVFJQI-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)


